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molecular formula C8H14O B8382039 4-Methyl-1-hepten-3-one

4-Methyl-1-hepten-3-one

Cat. No. B8382039
M. Wt: 126.20 g/mol
InChI Key: FMZDFRXBZBPNSU-UHFFFAOYSA-N
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Patent
US07863312B2

Procedure details

To a solution of Intermediate 13.1 (700 mg, 5.5 mmol) in DCM (10 ml) was added Dess-Martin periodinane reagent (2.57 g, 6.6 mmol) and the solution was stirred at room temperature for 20 minutes. Ether (20 mL) was added to the mixture, and later 15 ml of 1.3 M NaOH solution was added. The mixture was stirred for an additional 10 minutes. After all the precipitate was dissolved into aqueous layer, the solution was extracted with ether (3×50 mL). The combined organic layer was washed with 1.3 M NaOH solution, brine, dried, and concentrated to afford the title compound (500 mg) as colorless oil used in the next step without purification.
[Compound]
Name
Intermediate 13.1
Quantity
700 mg
Type
reactant
Reaction Step One
Quantity
2.57 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)O[C:12](=O)[C:11]2[CH:10]=[CH:9][CH:8]=[CH:7][C:6]1=2)=O.[CH3:23]COCC.[OH-:28].[Na+]>C(Cl)Cl>[CH3:23][CH:9]([CH2:10][CH2:11][CH3:12])[C:8](=[O:28])[CH:7]=[CH2:6] |f:2.3|

Inputs

Step One
Name
Intermediate 13.1
Quantity
700 mg
Type
reactant
Smiles
Name
Quantity
2.57 g
Type
reactant
Smiles
CC(=O)OI1(C=2C=CC=CC2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCOCC
Name
Quantity
15 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
STIRRING
Type
STIRRING
Details
The mixture was stirred for an additional 10 minutes
Duration
10 min
DISSOLUTION
Type
DISSOLUTION
Details
After all the precipitate was dissolved into aqueous layer
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with ether (3×50 mL)
WASH
Type
WASH
Details
The combined organic layer was washed with 1.3 M NaOH solution, brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC(C(C=C)=O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 500 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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